molecular formula C24H26N2O3 B11491973 3-(3,4-diethoxybenzyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-(3,4-diethoxybenzyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B11491973
M. Wt: 390.5 g/mol
InChI Key: OBUCJKDRAQOVAI-UHFFFAOYSA-N
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Description

3-(3,4-diethoxybenzyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzyl group substituted with diethoxy groups, a phenyl ring, and a tetrahydroindazole core. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxybenzyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multiple steps, starting from readily available precursors. One common approach involves the alkylation of a substituted benzyl halide with a suitable nucleophile, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or toluene. Temperature control and pH adjustments are crucial to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-diethoxybenzyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-(3,4-diethoxybenzyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxybenzyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxybenzyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
  • 3-(3,4-dimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
  • 3-(3,4-diethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one

Uniqueness

Compared to similar compounds, 3-(3,4-diethoxybenzyl)-6-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of diethoxy groups enhances its solubility and stability, making it more suitable for certain applications .

Properties

Molecular Formula

C24H26N2O3

Molecular Weight

390.5 g/mol

IUPAC Name

3-[(3,4-diethoxyphenyl)methyl]-6-phenyl-1,5,6,7-tetrahydroindazol-4-one

InChI

InChI=1S/C24H26N2O3/c1-3-28-22-11-10-16(13-23(22)29-4-2)12-19-24-20(26-25-19)14-18(15-21(24)27)17-8-6-5-7-9-17/h5-11,13,18H,3-4,12,14-15H2,1-2H3,(H,25,26)

InChI Key

OBUCJKDRAQOVAI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC2=NNC3=C2C(=O)CC(C3)C4=CC=CC=C4)OCC

Origin of Product

United States

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